2-Methyl-3-amino-6-dimethylaminoacridine
Description
2-Methyl-3-amino-6-dimethylaminoacridine is a nitrogen-containing heterocyclic compound belonging to the acridine family. Its structure comprises a tricyclic aromatic system with a methyl group at position 2, an amino group at position 3, and a dimethylamino group at position 6 (Figure 1). Acridines are historically significant in dye chemistry and pharmaceuticals, with derivatives often exhibiting DNA intercalation, antimicrobial, or fluorescent properties.
Synthetic routes for related acridines involve condensation of substituted diphenylamine precursors followed by oxidation. For example, magnesium ethyl iodide and ferric chloride oxidation have been employed to synthesize dihydroacridine derivatives with amino and dimethylamino substituents .
Properties
CAS No. |
5153-57-1 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
6-N,6-N,2-trimethylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17/h4-9H,17H2,1-3H3 |
InChI Key |
NUVSZGPWIFRROG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
5409-37-0 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
coriphosphine coriphosphine monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Acridine Family
Key structural analogues include:
Key Observations :
- The dimethylamino group in 2-Methyl-3-amino-6-dimethylaminoacridine may offer greater electron-donating capacity than simple amino groups, influencing redox behavior or binding affinity.
- Melting Points: Derivatives with multiple substituents (e.g., diacetylderivative of 3:1-diamino-dihydroacridine, m.p. 241°C) exhibit higher melting points than mono-substituted analogues, suggesting stronger intermolecular forces .
Heterocyclic Analogues: Pyridine Derivatives
Pyridine-based compounds, though structurally distinct due to their monocyclic nature, share functional group similarities:
Key Observations :
- Ring Size and Aromaticity : Pyridines (6-membered) lack the extended conjugation of acridines (tricyclic), leading to differences in UV-Vis absorption and fluorescence. Acridines are more likely to intercalate DNA due to their planar structure.
- Substituent Position: In 6-Methyl-3-aminopyridine, the amino group at position 3 and methyl at 6 mirror the substituent arrangement in this compound, but the smaller pyridine ring limits applications to smaller molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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